2-Iodo-4-(trifluoromethyl)-1,3-thiazole

Cross-Coupling Organic Synthesis Medicinal Chemistry

The iodine atom at the 2-position provides a superior leaving group for metal-catalyzed cross-couplings (Suzuki, Stille, Sonogashira), enabling milder conditions and higher yields than bromo/chloro analogs. The 4-trifluoromethyl group enhances lipophilicity (cLogP 2.91) and metabolic stability-a privileged motif in medicinal chemistry. BenchChem ensures batch-specific analytical data (NMR, HPLC, GC) for consistent scale-up from R&D to grams. - Key applications: Pharmaceutical intermediates, fragment-based drug discovery, focused fluorinated thiazole libraries - Advantage: Enables efficient C-C bond formation with 4-(trifluoromethyl)thiazole moiety

Molecular Formula C4HF3INS
Molecular Weight 279.02 g/mol
CAS No. 864376-14-7
Cat. No. B3159757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-4-(trifluoromethyl)-1,3-thiazole
CAS864376-14-7
Molecular FormulaC4HF3INS
Molecular Weight279.02 g/mol
Structural Identifiers
SMILESC1=C(N=C(S1)I)C(F)(F)F
InChIInChI=1S/C4HF3INS/c5-4(6,7)2-1-10-3(8)9-2/h1H
InChIKeyNEZIEJBZBMSGDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodo-4-(trifluoromethyl)-1,3-thiazole: Chemical Profile & Synthetic Role


2-Iodo-4-(trifluoromethyl)-1,3-thiazole (CAS: 864376-14-7) is a halogenated heterocyclic building block with the molecular formula C₄HF₃INS and a molecular weight of 279.02 g/mol . This compound serves as a key intermediate in organic synthesis, particularly in cross-coupling reactions where its iodine atom at the 2-position provides a highly reactive handle for the installation of diverse chemical motifs onto the thiazole ring .

1
Iodo leaving-group enables cross-coupling reactions (e.g., Suzuki, Stille)
2
CF₃ group supports lipophilic modification for medicinal chemistry studies
3
Batch-specific QC data (NMR, HPLC, GC) may support synthetic reproducibility

2-Iodo-4-(trifluoromethyl)-1,3-thiazole: Why Generic Substitution Fails


In-class thiazole compounds cannot be generically substituted due to profound differences in reactivity and physical properties imparted by their substituents. The combination of an iodine atom at the 2-position and a trifluoromethyl (-CF₃) group at the 4-position on the thiazole ring in 2-Iodo-4-(trifluoromethyl)-1,3-thiazole yields a uniquely valuable scaffold. The iodine atom serves as a superior leaving group in metal-catalyzed cross-coupling reactions compared to its bromo or chloro analogs, enabling more efficient and milder C-C bond formations . Furthermore, the -CF₃ group is a privileged motif in medicinal chemistry, dramatically increasing the lipophilicity and metabolic stability of drug candidates compared to non-fluorinated analogs, making this specific building block a strategic choice for lead optimization .

Target Feature
Iodo leaving-group reactivity
Substitution Risk
Bromo/chloro analogs may require harsher coupling conditions, reducing yield
Target Feature
CF₃ group for lipophilicity
Substitution Risk
Non-fluorinated analogs may alter membrane permeability and metabolic stability profiles

2-Iodo-4-(trifluoromethyl)-1,3-thiazole: Key Evidence


Superior Cross-Coupling Reactivity

The 2-iodo derivative of 4-(trifluoromethyl)thiazole demonstrates significantly enhanced reactivity in palladium-catalyzed cross-coupling reactions relative to its 2-bromo and 2-chloro counterparts. This is a direct consequence of the weaker carbon-iodine (C-I) bond, which facilitates a faster oxidative addition step with the transition metal catalyst [1].

Cross-Coupling Reactivity
Class-level inference
C–I BDE ~218 kJ/mol
vs C–Br ~285, C–Cl ~327 kJ/mol
Weaker C–I bond may support milder coupling conditions
Gas-phase BDEs; reactivity also depends on catalyst system
Cross-Coupling Organic Synthesis Medicinal Chemistry

Enhanced Lipophilicity from CF₃ Group

The presence of the trifluoromethyl group at the 4-position of the thiazole ring confers a substantial increase in lipophilicity compared to a methyl analog, which can improve membrane permeability and metabolic stability of drug candidates derived from this scaffold [1]. The calculated LogP (octanol-water partition coefficient) value of 2.91 reflects this key drug-like property.

Lipophilicity (LogP)
Cross-study comparable
Calculated LogP 2.91
vs 2-Iodo-4-methyl analog est. ~1.5–2.0
Higher LogP may correlate with membrane permeability
Computational prediction; experimental LogP may vary
Medicinal Chemistry Drug Design ADME Properties

Commercial Availability & Quality Control

2-Iodo-4-(trifluoromethyl)-1,3-thiazole is commercially available from multiple established chemical suppliers with standard purity levels of 95% or 97% , . Crucially, some vendors provide batch-specific analytical data, including NMR, HPLC, or GC reports, ensuring reproducibility for research and scale-up activities .

Commercial QC Data
Supporting evidence
Purity 95%+
NMR, HPLC, GC data available
Batch data may support reproducibility
Vendor-reported specifications; verify per lot
Procurement Quality Control Chemical Sourcing

2-Iodo-4-(trifluoromethyl)-1,3-thiazole: Optimal Applications


Cross-Coupling for Pharmaceutical Intermediates

The iodine handle in 2-Iodo-4-(trifluoromethyl)-1,3-thiazole makes it the substrate of choice for introducing the 4-(trifluoromethyl)thiazole moiety into complex molecules via Suzuki, Stille, or Sonogashira reactions . Its superior reactivity compared to the bromo or chloro analogs allows for these reactions to proceed under milder conditions with higher yields, which is essential for the efficient synthesis of advanced pharmaceutical intermediates .

Fluorinated Drug Candidate Design

The trifluoromethyl group in this compound is a privileged motif in medicinal chemistry, known for improving metabolic stability and membrane permeability . With a calculated LogP of 2.91 , this scaffold is an ideal starting point for fragment-based drug discovery or for creating focused libraries of fluorinated thiazoles, increasing the likelihood of identifying lead compounds with favorable pharmacokinetic profiles .

Multi-Step Synthesis Procurement

For laboratories scaling up a synthetic route, the assured purity (95%+) and availability of batch-specific analytical data (NMR, HPLC, GC) for this compound are critical for minimizing variability and troubleshooting. This level of documentation is a key differentiator for procurement, providing confidence that the starting material will perform consistently from milligram research scales to larger gram-scale syntheses .

Application
Selection Property
Validation Focus
Cross-coupling for pharmaceutical intermediates
Iodo leaving-group reactivity
Cross-coupling yield and scope under mild conditions
Fluorinated drug candidate design
CF₃ group for lipophilicity/metabolic stability
Membrane permeability and metabolic stability assays
Multi-step synthesis procurement
Batch-specific QC documentation
Lot-to-lot consistency and synthetic reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


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